molecular formula C24H29NO2 B1675207 6-(1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid CAS No. 153559-76-3

6-(1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid

Cat. No. B1675207
M. Wt: 363.5 g/mol
InChI Key: SLXTWXQUEZSSTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07795305B2

Procedure details

Reagents. Stock solutions of CDDO and/or CDDO-Me at 10 mM in DMSO were stored at −20° C. Working solutions were prepared in DMSO and added directly to culture medium. ATRA was purchased from Sigma Chemical Co. (St. Louis, Mo.) and kept in 100% ethanol solution at −20° C. RXR-specific ligand LG-100268 was kindly provided by Dr. Richard Heyman. Caspase-3 inhibitor Z-DEVD-fmk and bongkrekic acid (BA) were obtained from Calbiochem (La Jolla, Calif.). Cyclosporin A (CyA) was purchased from Sandoz. Fas-signaling antibody CH 1 and Fas-blocking antibody ZB4 were obtained from Immunotech (Miami, Fla.).
Name
CDDO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
CDDO-Me
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[C@]12[C@]3(C)CC[C@H]4C(C)(C)C(=O)C([C:28]#[N:29])=C[C@]4(C)C3=CC(=O)[C@@H]1[C@H]1[C@](C(O)=O)(CCC(C)(C)C1)CC2.C[C@]12[C@]3(C)CC[C@H]4C(C)(C)C(=O)C(C#N)=C[C@]4(C)C3=CC(=O)[C@@H]1[C@H:46]1[C@:41]([C:70](OC)=O)([CH2:42][CH2:43][C:44]([CH3:69])([CH3:68])[CH2:45]1)[CH2:40][CH2:39]2.CC1CCCC(C)(C)C=1/[CH:83]=[CH:84]/[C:85](/[CH3:95])=[CH:86]/[CH:87]=[CH:88]/[C:89](/C)=[CH:90]/[C:91]([OH:93])=[O:92].[CH2:96](O)[CH3:97]>CS(C)=O>[CH3:83][C:84]1[CH:39]=[C:40]2[C:41]([CH3:70])([CH3:42])[CH2:46][CH2:45][C:44]([CH3:69])([CH3:68])[C:43]2=[CH:95][C:85]=1[C:86]1([C:87]2[CH:88]=[CH:89][C:90]([C:91]([OH:93])=[O:92])=[CH:28][N:29]=2)[CH2:97][CH2:96]1

Inputs

Step One
Name
CDDO
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)O
Step Two
Name
CDDO-Me
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were stored at −20° C
ADDITION
Type
ADDITION
Details
added directly to culture medium

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C2C(=C1)C(CCC2(C)C)(C)C)C3(CC3)C4=NC=C(C=C4)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.